molecular formula C9H9N3 B8296531 n'-Cyano-2-methylbenzenecarboximidamide

n'-Cyano-2-methylbenzenecarboximidamide

Cat. No. B8296531
M. Wt: 159.19 g/mol
InChI Key: NUKDGHRYBNMTDQ-UHFFFAOYSA-N
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Patent
US07241776B2

Procedure details

To a solution of Example 19A (2.5 g 10.00 mmol) in 10 ml of absolute ethanol was added a solution of sodium ethoxide (681 mg, 10 mmol) in 3.7 ml of absolute ethanol. The precipitate was filtered and the filtrate was treated with a solution of cyanamide (420 mg, 10 mmol) in 10 ml of absolute ethanol. The reaction mixture was refluxed for 3 days and the solvent removed under reduced pressure. The crude mixture was purified by silica gel chromatography, eluting with a gradient of 0-50% ethyl acetate in methylene chloride to provide the 0.3 g of title compound. MS (ESI+) m/z 160 (M+H)+.
Name
solution
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
681 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
solvent
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.C(O[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH3:17])=[NH2+:10])C.[O-]CC.[Na+].[N:22]#[C:23][NH2:24]>C(O)C>[C:23]([N:24]=[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH3:17])[NH2:10])#[N:22] |f:0.1,2.3|

Inputs

Step One
Name
solution
Quantity
2.5 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)OC(=[NH2+])C1=C(C=CC=C1)C
Name
Quantity
681 mg
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3.7 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
420 mg
Type
reactant
Smiles
N#CN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-50% ethyl acetate in methylene chloride

Outcomes

Product
Name
Type
product
Smiles
C(#N)N=C(N)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 18.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.